molecular formula C8H15N3 B15297066 2,4-dimethyl-1-propyl-1H-imidazol-5-amine

2,4-dimethyl-1-propyl-1H-imidazol-5-amine

Cat. No.: B15297066
M. Wt: 153.22 g/mol
InChI Key: JEGSUSPFIVRIPL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substitutions, offers unique chemical and biological properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of nickel catalysts and mild reaction conditions is preferred to accommodate a wide range of functional groups and achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substitutions.

    2,4,6-Trimethylphenyl-imidazole: Known for its use in various chemical reactions and applications.

Uniqueness

2,4-Dimethyl-1-propyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-3-propylimidazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-5-11-7(3)10-6(2)8(11)9/h4-5,9H2,1-3H3

InChI Key

JEGSUSPFIVRIPL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=C1N)C)C

Origin of Product

United States

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